molecular formula C20H19N5O7S B11020943 4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide

4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B11020943
M. Wt: 473.5 g/mol
InChI Key: DDHSMXXCOCDJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique chemical structure, which includes methoxy groups, a pyrimidinylamino sulfonyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the nitrobenzamide core, followed by the introduction of the methoxy groups and the pyrimidinylamino sulfonyl group. Common reagents used in these steps include methanol, sulfuric acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and control over the process.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)ACETAMIDE
  • N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PHENOXYACETAMIDE

Uniqueness

4,5-DIMETHOXY-N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H19N5O7S

Molecular Weight

473.5 g/mol

IUPAC Name

4,5-dimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C20H19N5O7S/c1-12-8-9-21-20(22-12)24-33(29,30)14-6-4-13(5-7-14)23-19(26)15-10-17(31-2)18(32-3)11-16(15)25(27)28/h4-11H,1-3H3,(H,23,26)(H,21,22,24)

InChI Key

DDHSMXXCOCDJBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.